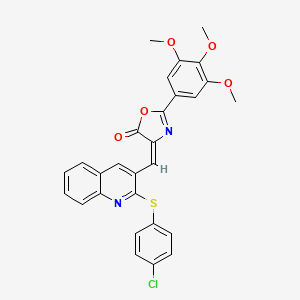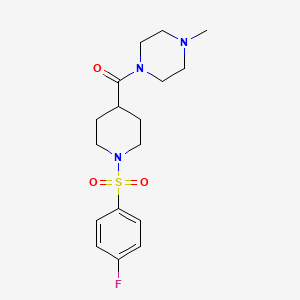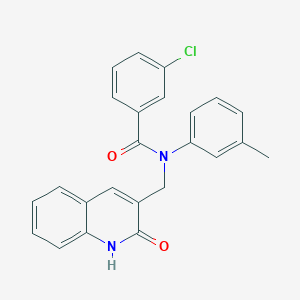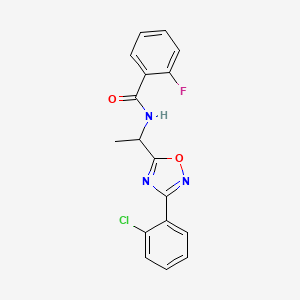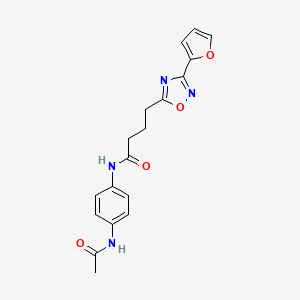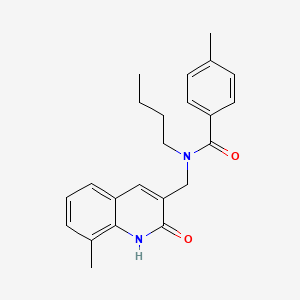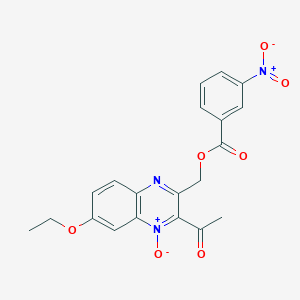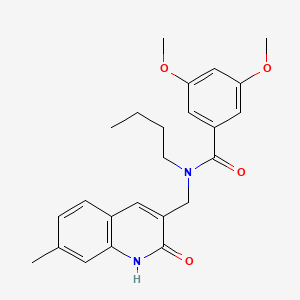
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as BMH-21, is a chemical compound that has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied extensively for its potential applications in scientific research, particularly in the field of cancer research. The compound has been shown to exhibit potent anticancer activity in vitro, with studies demonstrating its ability to induce cell death in a variety of cancer cell lines. This compound has also been shown to inhibit the growth of tumors in animal models of cancer.
Mécanisme D'action
The mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is not yet fully understood, but it is believed to involve the inhibition of DNA replication and repair processes in cancer cells. Studies have shown that this compound can induce DNA damage and activate cell death pathways in cancer cells, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cancer cells. Studies have demonstrated that the compound can induce DNA damage, activate cell death pathways, and inhibit the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory effects, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has several advantages for use in lab experiments, including its potent anticancer activity and its ability to induce DNA damage and activate cell death pathways in cancer cells. However, the compound also has several limitations, including its relatively complex synthesis method and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of inflammatory diseases, and the exploration of its mechanism of action in cancer cells. Other potential directions for research include the evaluation of this compound in combination with other anticancer drugs and the development of this compound analogs with improved pharmacological properties.
Méthodes De Synthèse
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is a synthetic compound that can be prepared through a multi-step process involving the reaction of various chemical reagents. The synthesis method for this compound has been described in detail in several scientific publications, including a 2014 study by Li et al. that used a 10-step synthesis route to produce the compound.
Propriétés
IUPAC Name |
N-butyl-3,5-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-5-6-9-26(24(28)18-12-20(29-3)14-21(13-18)30-4)15-19-11-17-8-7-16(2)10-22(17)25-23(19)27/h7-8,10-14H,5-6,9,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLNOAVGSQBNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





